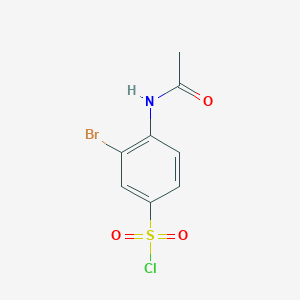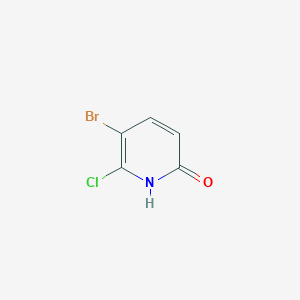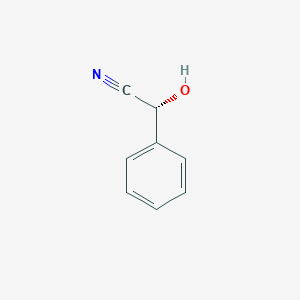
4,6-Dibromonicotinaldéhyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dibromonicotinaldehyde, also known as 4,6-Dibromonicotinaldehyde, is a useful research compound. Its molecular formula is C6H3Br2NO and its molecular weight is 264.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,6-Dibromonicotinaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dibromonicotinaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie médicinale: Inhibiteurs HDAC et Mnk
4,6-Dibromonicotinaldéhyde: est utilisé dans la synthèse de dérivés de pyrido[3,2-d]pyrimidine, qui agissent comme des inhibiteurs doubles pour HDAC et Mnk . Ces inhibiteurs jouent un rôle crucial dans le traitement du cancer car ils peuvent inhiber la prolifération des cellules tumorales. La capacité du composé à modifier le squelette de pyrido[3,2-d]pyrimidine en fait un élément précieux dans la conception de nouveaux médicaments anticancéreux.
Synthèse organique: Blocs de construction pour les composés hétérocycliques
En synthèse organique, This compound sert de précurseur pour la construction de structures hétérocycliques complexes . Ses substituants bromes sont des sites réactifs pour les réactions de couplage croisé, permettant la création de diverses molécules organiques avec des applications potentielles dans les produits pharmaceutiques et la science des matériaux.
Découverte de médicaments: Apprentissage automatique et chimie computationnelle
Le composé est un candidat pour le criblage computationnel dans les processus de découverte de médicaments . Ses caractéristiques structurelles peuvent être analysées à l’aide d’algorithmes d’apprentissage automatique pour prédire les interactions avec les cibles biologiques, accélérant ainsi l’identification de candidats médicaments potentiels.
Science des matériaux: Matériaux fonctionnels avancés
This compound: est étudié pour son potentiel dans la création de matériaux fonctionnels avancés . Sa structure moléculaire pourrait contribuer au développement de nouveaux matériaux avec des propriétés optiques ou électroniques spécifiques, utiles dans diverses applications technologiques.
Chimie analytique: Analyse chromatographique
Ce composé peut être utilisé comme étalon ou référence dans des méthodes chromatographiques telles que la HPLC et la LC-MS pour identifier et quantifier des composés similaires dans des mélanges complexes . Ses propriétés spectrales distinctes le rendent adapté à des fins analytiques.
Recherche en biochimie: Étude des composés contenant du brome
En recherche en biochimie, This compound est intéressant en raison de la présence d’atomes de brome. Les composés contenant du brome sont étudiés pour leurs rôles dans divers systèmes biologiques et leurs effets thérapeutiques potentiels .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
4,6-Dibromonicotinaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as aldehyde dehydrogenase and nicotinamide adenine dinucleotide (NAD)-dependent dehydrogenases. These interactions are crucial as they can influence the catalytic activity of these enzymes. The compound’s bromine atoms may form halogen bonds with amino acid residues in the enzyme’s active site, thereby affecting the enzyme’s conformation and function .
Cellular Effects
The effects of 4,6-Dibromonicotinaldehyde on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, 4,6-Dibromonicotinaldehyde can modulate the expression of genes involved in apoptosis and cell cycle regulation. This modulation can lead to either the promotion of cell death or the inhibition of cell proliferation, depending on the cellular context . Additionally, the compound can affect metabolic pathways by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 4,6-Dibromonicotinaldehyde exerts its effects through several mechanisms. One primary mechanism is the binding interaction with biomolecules such as proteins and nucleic acids. The bromine atoms in the compound can form halogen bonds with specific amino acid residues or nucleotide bases, leading to changes in the structure and function of these biomolecules. Furthermore, 4,6-Dibromonicotinaldehyde can act as an enzyme inhibitor or activator, depending on the target enzyme. For example, it can inhibit the activity of aldehyde dehydrogenase by binding to its active site, thereby preventing the enzyme from catalyzing its substrate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,6-Dibromonicotinaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4,6-Dibromonicotinaldehyde is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, such as sustained inhibition of enzyme activity and prolonged alterations in gene expression .
Dosage Effects in Animal Models
The effects of 4,6-Dibromonicotinaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily influence specific biochemical pathways. At higher doses, it can induce toxic or adverse effects, such as oxidative stress and cellular damage . Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical or physiological changes occur. These findings highlight the importance of dosage optimization in experimental settings to balance efficacy and safety .
Metabolic Pathways
4,6-Dibromonicotinaldehyde is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can affect the levels of metabolites by modulating the activity of enzymes such as aldehyde dehydrogenase and NAD-dependent dehydrogenases. These interactions can lead to changes in metabolic flux, influencing the overall metabolic state of the cell . Additionally, the compound may participate in redox reactions, contributing to the cellular redox balance and impacting oxidative stress responses .
Transport and Distribution
The transport and distribution of 4,6-Dibromonicotinaldehyde within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, 4,6-Dibromonicotinaldehyde can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and its overall impact on cellular function .
Subcellular Localization
The subcellular localization of 4,6-Dibromonicotinaldehyde is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, the compound’s localization can be regulated by interactions with specific proteins that guide its transport and retention within particular subcellular regions .
Propriétés
IUPAC Name |
4,6-dibromopyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2NO/c7-5-1-6(8)9-2-4(5)3-10/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVSMYGKISJRMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)C=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40617055 |
Source


|
| Record name | 4,6-Dibromopyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40617055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.90 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211585-10-2 |
Source


|
| Record name | 4,6-Dibromopyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40617055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzo[a]pyrene-7,10-dione](/img/structure/B110913.png)
![Benzo[a]pyrene-4,5-dione](/img/structure/B110918.png)








![6-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B110974.png)
